molecular formula C17H17N3O3S B14979518 N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14979518
M. Wt: 343.4 g/mol
InChI Key: XTISHBIDDXZEHC-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a novel heterocyclic amide derivative This compound is of interest due to its unique structure, which includes a thiophene ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a base, such as potassium hydroxide, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenoxy moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. For instance, it may interact with DNA bases through hydrogen bonding and π-π stacking interactions . Additionally, it can modulate the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the combination of the thiophene, oxadiazole, and phenoxy groups in its structure

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-propan-2-yl-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C17H17N3O3S/c1-11(2)18-15(21)10-22-13-6-3-5-12(9-13)16-19-17(23-20-16)14-7-4-8-24-14/h3-9,11H,10H2,1-2H3,(H,18,21)

InChI Key

XTISHBIDDXZEHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CS3

Origin of Product

United States

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